2-ethyl-5-nitro-1H-pyrimidine-4,6-dione
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Overview
Description
2-ethyl-5-nitro-1H-pyrimidine-4,6-dione is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of an ethyl group at the 2-position, a nitro group at the 5-position, and keto groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione typically involves the nitration of 2-ethyl-1H-pyrimidine-4,6-dione. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-nitro-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under thermal conditions.
Major Products Formed
Reduction: 2-ethyl-5-amino-1H-pyrimidine-4,6-dione.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethyl-5-nitro-1H-pyrimidine-4,6-dione has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleobases.
Mechanism of Action
The mechanism of action of 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors by mimicking natural substrates or ligands .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-1H-pyrimidine-4,6-dione: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitro-1H-pyrimidine-4,6-dione: Lacks the ethyl group, which may affect its biological activity and solubility properties.
Uniqueness
2-ethyl-5-nitro-1H-pyrimidine-4,6-dione is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H7N3O4 |
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Molecular Weight |
185.14 g/mol |
IUPAC Name |
2-ethyl-5-nitro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H7N3O4/c1-2-3-7-5(10)4(9(12)13)6(11)8-3/h4H,2H2,1H3,(H,7,8,10,11) |
InChI Key |
PKSJCRYSYZSLGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=O)C(C(=O)N1)[N+](=O)[O-] |
Origin of Product |
United States |
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